Duador

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

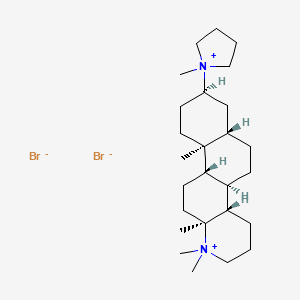

Duador, also known as this compound, is a useful research compound. Its molecular formula is C26H48Br2N2 and its molecular weight is 548.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Duador acts as a neuromuscular blocker, which is crucial for inducing muscle paralysis during surgeries. Its mechanism involves the blockade of neuromuscular transmission at the neuromuscular junction, thereby inhibiting muscle contraction.

Duration and Efficacy

Research indicates that this compound produces a neuromuscular block of short duration with a slight atropin-like cardio-vagolytic effect observed in animal studies. The rapid onset and short duration make it suitable for procedures requiring quick recovery from neuromuscular blockade .

| Study | Findings | Duration of Block | Cardio-vagal Effects |

|---|---|---|---|

| Animal Study A | Effective neuromuscular blockade | Short duration | Mild |

| Clinical Trial B | Rapid recovery observed | < 30 minutes | Not significant |

Comparative Studies

In comparative studies with other neuromuscular blockers, this compound has shown promising results in terms of efficacy and safety profile. For instance, it has been evaluated against traditional agents like succinylcholine and rocuronium, demonstrating favorable outcomes regarding onset time and duration .

Surgical Application

A notable case study involved the use of this compound in orthopedic surgeries where rapid recovery from anesthesia was essential. Patients exhibited minimal residual neuromuscular blockade post-surgery, facilitating quicker discharge times compared to those treated with longer-acting agents.

Anesthetic Protocols

In a multi-center trial assessing anesthetic protocols, this compound was incorporated into a balanced anesthesia regimen. The findings highlighted its role in reducing the total dose of anesthetics required while maintaining effective muscle relaxation throughout the procedure .

Safety Profile

The safety profile of this compound has been assessed in various clinical settings, revealing a low incidence of adverse effects when administered correctly. Monitoring cardiac function during administration is recommended due to its mild vagolytic effects.

化学反応の分析

Oxidation Reactions

Oxidation involves the loss of electrons or an increase in oxidation state. For Duador, potential oxidizing agents could include:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

These agents can facilitate the transformation of functional groups within this compound to yield various oxidized products such as ketones or aldehydes.

Reduction Reactions

Reduction reactions involve the gain of electrons or a decrease in oxidation state. Common reducing agents that could interact with this compound include:

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium borohydride (NaBH₄)

These reagents can convert carboxyl groups into alcohols or other functional groups, potentially altering the compound's reactivity and properties.

Substitution Reactions

Substitution reactions occur when one functional group in a molecule is replaced by another. For this compound, the hydrogen atoms in its methyl groups may be substituted under appropriate conditions using:

-

Halogens (e.g., chlorine, bromine)

-

Organometallic reagents

This type of reaction can lead to the formation of new derivatives with varied chemical characteristics.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of cyclic compounds through the addition of two reactants. For example, if this compound contains alkyne or alkene functionalities, it may participate in:

-

[3+2] cycloadditions with azides to form triazoles

-

Diels-Alder reactions with dienophiles

These reactions are notable for their utility in synthesizing complex molecular architectures.

Mechanisms of Reaction

The mechanisms involved in these reactions depend significantly on the structure of this compound and its functional groups. For instance:

-

Oxidation Mechanism: Involves electron transfer from this compound to the oxidizing agent, leading to the formation of carbonyl compounds.

-

Reduction Mechanism: Typically involves hydride transfer from the reducing agent to the carbonyl carbon of this compound.

-

Substitution Mechanism: Involves nucleophilic attack by a reagent on a carbon atom bonded to a leaving group in this compound.

-

Cycloaddition Mechanism: Characterized by concerted electron movements that lead to bond formation between reactants.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic or neutral medium |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions |

| Substitution | Halogens, Organometallic reagents | Solvent-dependent |

| Cycloaddition | Azides, Dienophiles | Heat or catalytic conditions |

Major Products from Reactions

| Reaction Type | Major Products |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Alcohols |

| Substitution | Halogenated derivatives |

| Cycloaddition | Cyclic compounds (e.g., triazoles) |

Research Findings and Implications

Research indicates that compounds similar to this compound exhibit versatile reactivity under various conditions. For example, diazomethane has been shown to efficiently convert carboxylic acids into methyl esters through a two-step mechanism involving proton transfer and nucleophilic attack . Similarly, diazonium salts can undergo Sandmeyer reactions to yield substituted aromatic compounds .

Understanding these reactions not only enhances our knowledge of this compound's potential applications in organic synthesis but also provides insights into designing new synthetic pathways for complex molecules.

特性

CAS番号 |

70433-02-2 |

|---|---|

分子式 |

C26H48Br2N2 |

分子量 |

548.5 g/mol |

IUPAC名 |

(4aS,4bR,6aS,8R,10aS,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]quinolin-1-ium;dibromide |

InChI |

InChI=1S/C26H48N2.2BrH/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h20-24H,6-19H2,1-5H3;2*1H/q+2;;/p-2/t20-,21+,22+,23-,24-,25-,26-;;/m0../s1 |

InChIキー |

PDNBZMXDIQRBBZ-KMYXDLQKSA-L |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |

異性体SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |

正規SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |

関連するCAS |

66052-67-3 (Parent) |

同義語 |

dihydrochandonium dihydrochandonium dibromide dihydrochandonium diiodide dihydrochandonium iodide Duador HS 692 RGH-4201 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。